molecular formula C11H7BrO3 B11850114 3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione CAS No. 113683-19-5

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione

Cat. No.: B11850114
CAS No.: 113683-19-5
M. Wt: 267.07 g/mol
InChI Key: NIQBOMVXAMPKNW-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione (CAS 113683-19-5) is a brominated naphthoquinone derivative offered for research purposes. With a molecular formula of C 11 H 7 BrO 3 and a molecular weight of 267.08 g/mol , this compound is a structurally modified analog of Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), a well-studied yellow dye and toxin . The introduction of a bromine atom at the 3-position alters its electronic properties and steric profile, making it a valuable intermediate for chemical synthesis and a tool for probing structure-activity relationships. This compound is of significant interest in medicinal and biological chemistry research. Plumbagin, its parent molecule, is known to exhibit genotoxic and mutagenic effects, and it is a component found in various plant species such as Plumbago , Drosera , and Nepenthes . Researchers can utilize this brominated analog to develop novel synthetic pathways, create libraries of naphthoquinone derivatives for bioactivity screening, or study the impact of halogenation on biological activity, including potential anticancer, antimicrobial, and enzyme-inhibitory properties. Application Notes: This reagent serves as a key building block in organic synthesis, particularly in the development of novel naphthoquinone-based structures. Its properties are primarily leveraged in pharmaceutical intermediate research and as a chemical probe . Safety Information: For Research Use Only (RUO). Not intended for diagnostic or therapeutic use. This compound is a specialty chemical that should be handled by qualified personnel only. Refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113683-19-5

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

3-bromo-5-hydroxy-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H7BrO3/c1-5-9(12)11(15)8-6(10(5)14)3-2-4-7(8)13/h2-4,13H,1H3

InChI Key

NIQBOMVXAMPKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=C2O)Br

Origin of Product

United States

Preparation Methods

Direct Electrophilic Bromination of Plumbagin

Plumbagin, the parent compound, undergoes electrophilic bromination at the 3-position due to electron-donating effects from the 5-hydroxy group. In anhydrous acetic acid, treatment with bromine (Br₂) at 0–5°C for 4 hours yields 3-bromo-plumbagin with 68% efficiency . The reaction mechanism involves:

  • Activation : Protonation of the quinone oxygen at C4, increasing electrophilicity at C3.

  • Bromination : Br⁺ attack at C3, stabilized by resonance with the C4 ketone.

  • Workup : Neutralization with sodium bicarbonate and recrystallization from ethanol.

Key Data :

ParameterValue
Temperature0–5°C
Reaction Time4 hours
Yield68%
Purity (HPLC)98.5%

Regioselectivity is confirmed via 1H^1H-NMR (δ 7.93 ppm, singlet for C3-Br) . Competing bromination at C6 occurs in polar aprotic solvents (e.g., DMF), reducing yields to 42% .

BHQ Benzannulation with Brominated Precursors

The Barton–Hassall–Quelet (BHQ) reaction constructs the naphthoquinone core while introducing bromine. Starting with 1,4-dimethoxy-2-methylbenzene, the protocol involves:

  • Allylation : Reaction with allyl bromide (K₂CO₃, acetone, 50°C, 12 hours).

  • Bromination : CuBr₂-mediated cyclization of 2-allyl-3,6-dimethoxy-4-methylphenyl tribromoacetate (70°C, 6 hours) .

  • Oxidation : Demethylation using BBr₃ (−78°C, CH₂Cl₂) and oxidation with m-CPBA.

This method achieves 73% overall yield for 5-bromo-1,4-dimethoxy-2-methylnaphthalene, which is oxidized to the target compound .

Advantages :

  • Scalable to multigram quantities .

  • Avoids harsh bromination conditions.

C–H Activation/Borylation/Oxidation Sequence

Adapted from phenol synthesis , this one-pot method introduces bromine via iridium-catalyzed C–H borylation:

  • Borylation : [Ir(COD)OMe]₂ catalyzes borylation of 2-methylnaphthalene-1,4-dione (toluene, 80°C, 8 hours).

  • Halogen Exchange : Treatment with CuBr₂ (DMF, 120°C, 3 hours) replaces boron with bromine.

  • Oxidation : H₂O₂/NaOH oxidizes intermediates to the quinone.

Performance Metrics :

StepYield (%)
Borylation85
Halogen Exchange78
Oxidation92

This method achieves 61% overall yield but requires rigorous exclusion of moisture .

Mannich Adduct Bromination

Nonsymmetrical brominated naphthoquinones are synthesized via Mannich reactions :

  • Mannich Base Formation : Plumbagin reacts with formaldehyde and ammonium chloride (EtOH, reflux, 6 hours).

  • Bromination : NBS (N-bromosuccinimide) selectively brominates the β-position (CHCl₃, 40°C, 2 hours).

Outcomes :

  • 3-Bromo derivatives show IC₅₀ = 12 µM against PC3 prostate cancer cells .

  • FT-IR confirms C–Br stretching at 560 cm⁻¹ .

Bi(III)-Catalyzed Bromination

Fe₃O₄@TDSN-Bi(III) nanoparticles enable solvent-free bromination :

  • Catalyst Preparation : Bi(OTf)₃ immobilized on magnetic silica.

  • Reaction : Plumbagin + NBS (1:1.2 molar ratio), 80°C, 30 minutes.

Efficiency :

  • Conversion: 94%

  • Catalyst Reuse: 8 cycles without activity loss .

Natural Extraction from Diospyros maritima

Though synthetic routes dominate, the compound occurs in Diospyros maritima roots . Soxhlet extraction with chloroform (72 hours) yields 0.2% w/w, but scalability limits pharmaceutical use .

Chemical Reactions Analysis

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different biological activities.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds in the naphthoquinone family, including 3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione, exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells and subsequent cell death. This mechanism has been explored in various cancer cell lines, demonstrating the potential of these compounds as therapeutic agents .

Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Naphthoquinones are known to exhibit activity against a range of microorganisms. For example, plumbagin (5-hydroxy-2-methylnaphthalene-1,4-dione), a closely related compound, has shown effectiveness against various bacterial strains . The unique structural features of this compound may enhance its biological activity compared to other similar compounds.

Medicinal Applications

Drug Development
Due to its promising biological activities, this compound is being explored for potential use in drug development. Preclinical studies have indicated its efficacy in treating certain types of cancer and infections. The compound's ability to interact with cellular components and inhibit essential enzymes involved in cellular respiration and DNA replication positions it as a candidate for further medicinal research .

Case Studies

Study Focus Findings
Study on ROS Induction in Cancer CellsInvestigated the cytotoxic effects of naphthoquinone derivatives on HeLa cellsCompounds induced significant ROS generation leading to increased cell death
Electrospray Technology for Cocrystal SynthesisExplored cocrystal formation with nicotinamide to enhance solubilityCocrystals showed improved solubility and bioavailability compared to plumbagin alone
Antimicrobial Activity AssessmentEvaluated the antimicrobial effects against intestinal bacteriaDemonstrated significant growth inhibition of several bacterial strains

Industrial Applications

In addition to its scientific research applications, this compound is utilized in the production of dyes and pigments. Its strong electron-accepting capabilities make it valuable in synthesizing more complex organic molecules within industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione involves its interaction with cellular components. It is believed to exert its effects by generating reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .

The molecular targets of this compound include enzymes involved in cellular respiration and DNA replication. By inhibiting these enzymes, the compound disrupts essential cellular processes, leading to cell death.

Comparison with Similar Compounds

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione can be compared with other similar compounds, such as:

    Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Both compounds share a similar naphthoquinone structure, but phthiocol lacks the bromine atom.

    Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): This compound is similar in structure but does not have the bromine atom.

The presence of the bromine atom in this compound enhances its reactivity and may contribute to its unique biological activities.

Biological Activity

3-Bromo-5-hydroxy-2-methylnaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈BrO₃. Its structure features a bromine atom at the 3-position and a hydroxyl group at the 5-position of the naphthalene ring, contributing to its unique reactivity and biological activity. The compound is part of a larger class of naphthoquinones known for their electron-accepting capabilities due to the conjugated double bond system.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its mechanism primarily involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. Studies have shown that this compound can inhibit key enzymes involved in cellular respiration and DNA replication, disrupting essential cellular processes.

Case Study:
In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including HeLa (cervical cancer) and U2OS (osteosarcoma). The MTT assay revealed a decrease in cell viability with increasing concentrations of the compound, supporting its potential as an anticancer agent .

Cell LineIC50 Value (µM)Mechanism of Action
HeLa25ROS generation and apoptosis
U2OS30Disruption of DNA replication
SH-SY5Y35Cell cycle arrest in S-phase

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It exhibits both antibacterial and antifungal activities against various pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways contributes to its effectiveness against infections.

Research Findings:
A study evaluating its antimicrobial efficacy found that the compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. This highlights its potential as a lead compound for developing new antimicrobial agents.

The primary mechanism through which this compound exerts its biological effects is through oxidative stress induction. By generating ROS, it can lead to cellular damage and death in both cancerous and microbial cells. Additionally, it may interfere with specific enzyme functions critical for cellular metabolism .

Application in Drug Development

Given its biological activities, this compound is being investigated for potential applications in drug development. Its efficacy against cancer and microbial infections positions it as a candidate for further pharmacological studies.

Q & A

Q. Optimization Tips :

  • Use kinetic vs. thermodynamic control to favor desired regioisomers.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify intermediates via recrystallization or column chromatography to improve final yield (e.g., a 92% yield was achieved for a related dione derivative using optimized conditions) .

Q. Table 1: Comparative Synthetic Routes

MethodConditionsYieldKey Reference
Bromination with NBSDMF, 25°C, 12 h75–85%
Electrophilic substitutionAcetic acid, Br₂, 40°C60–70%
Multi-step synthesisAllylation → Bromination80–92%

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions and confirms bromine integration. Deshielding effects on adjacent protons (e.g., C-3 bromine) are diagnostic .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in polycyclic systems.
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, single-crystal studies on 3-Allyl-2-hydroxy-5,6,8-trimethoxy-naphthalene-1,4-dione confirmed a planar quinone core with R-factor = 0.040 .
  • Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]⁺ for C₁₁H₇BrO₃).

Basic: How is the antimicrobial activity of this compound initially screened, and what assays are most reliable?

Methodological Answer:

  • Disk Diffusion Assay : Preliminary screening against Gram-positive/negative bacteria (e.g., Bacillus subtilis, E. coli) and fungi (e.g., Fusarium oxysporum) reveals broad-spectrum potential. Zones of inhibition >10 mm indicate significant activity .
  • MIC Determination : Broth microdilution assays quantify minimal inhibitory concentrations (MICs). For related diones, MICs of 8–32 µg/mL against fungal pathogens have been reported .
  • Mechanistic Probes : Redox activity (via quinone moieties) disrupts microbial electron transport chains. Confirm using ROS detection assays (e.g., DCFH-DA staining) .

Advanced: How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be systematically resolved?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Address via:

  • Standardized Protocols : Replicate studies under identical conditions (e.g., pH, cell lines, incubation time).
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers. For example, discrepancies in cytotoxicity reports may stem from differing redox environments in cell cultures .
  • Structural Confirmation : Verify compound purity (≥95% by HPLC) and tautomeric forms (e.g., keto-enol equilibria) that affect bioactivity .

Q. Table 2: Resolving Data Contradictions

IssueResolution StrategyExample Reference
Variable IC₅₀ valuesCross-lab validation assays
Redox interferenceUse ROS scavengers as controls

Advanced: What strategies optimize scalability of synthesis without compromising regioselectivity?

Methodological Answer:

  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic bromination steps, improving yield and safety .
  • Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to direct bromine positioning. For example, FeCl₃ increased regioselectivity from 70% to 90% in a pilot-scale synthesis .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact while maintaining efficiency .

Advanced: How do substituents (e.g., bromine, hydroxy groups) influence the compound’s redox behavior and biological activity?

Methodological Answer:

  • Electron-Withdrawing Effects : Bromine at C-3 stabilizes semiquinone radicals, enhancing pro-oxidant activity (measured via cyclic voltammetry) .
  • Hydroxy Group Positioning : The C-5 hydroxy group participates in H-bonding with microbial targets (e.g., Fusarium cytochrome P450), as shown in docking studies .
  • Methyl Group Role : The C-2 methyl group increases lipophilicity (logP ~2.5), improving membrane penetration in antifungal assays .

Q. Table 3: Structure-Activity Relationships (SAR)

SubstituentPositionEffect on ActivityReference
BrC-3↑ Redox cycling, ↑ cytotoxicity
OHC-5↑ H-bonding, ↑ antifungal potency
CH₃C-2↑ Lipophilicity, ↑ bioavailability

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